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molecular formula C10H8Cl2O B8489775 4-(2,4-Dichlorophenyl)-3-butyn-1-ol

4-(2,4-Dichlorophenyl)-3-butyn-1-ol

Cat. No. B8489775
M. Wt: 215.07 g/mol
InChI Key: VQECEPGEMYAAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05502054

Procedure details

Synthesis of an intermediate in which m is 3 is detailed in Example 4. This route starts with the reaction of 3-butyn-1-ol with 2,4-dichloroiodobenzene in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in acetonitrile and triethylamine, producing 4-(2,4-dichlorophenyl)-3-butyn-1-ol. Hydrogenation of this acetyleneic alcohol over platinum oxide produces 4-(2,4-dichlorophenyl)-1-butanol which is then oxidized with chromium trioxide and sulfuric acid to the corresponding carboxylic acid. The remaining steps are the same as those detailed in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1I>C(#N)C.C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:4]#[C:3][CH2:2][CH2:1][OH:5] |^1:27,46|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis of an intermediate in which m

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C#CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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